![molecular formula C17H20ClNO2 B267855 N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine](/img/structure/B267855.png)
N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine, commonly known as CBE-235, is a chemical compound that belongs to the class of selective and potent inhibitors of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CBE-235 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of CBE-235 involves the inhibition of CK2, which is a key regulator of various cellular processes. CK2 has been shown to be overexpressed in many cancer cells, and its inhibition has been identified as a potential therapeutic strategy for cancer treatment. CBE-235 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
CBE-235 has been shown to have several biochemical and physiological effects. In cancer cells, CBE-235 inhibits the phosphorylation of CK2 substrates, leading to the inhibition of cell proliferation and survival. CBE-235 has also been shown to induce apoptosis in cancer cells. In addition, CBE-235 has been shown to inhibit the migration and invasion of cancer cells. Moreover, CBE-235 has been shown to have anti-inflammatory effects and to protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBE-235 has several advantages for lab experiments. It is a highly selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Moreover, CBE-235 has been shown to be effective in inhibiting the growth of various cancer cell lines, which makes it a promising therapeutic agent for cancer treatment. However, CBE-235 has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. Moreover, CBE-235 has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on CBE-235. One direction is to further investigate the potential therapeutic applications of CBE-235 in cancer treatment. This includes studying the efficacy of CBE-235 in animal models of cancer and in clinical trials. Another direction is to investigate the potential use of CBE-235 in the treatment of other diseases, such as inflammation and neurodegenerative diseases. Moreover, further studies are needed to understand the mechanism of action of CBE-235 and its off-target effects, which may lead to the development of more potent and selective CK2 inhibitors.
Métodos De Síntesis
The synthesis of CBE-235 involves several steps, starting from the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzaldehyde in the presence of a base to form the corresponding ether. The resulting compound is then reacted with N-methylamine to give CBE-235. The synthesis of CBE-235 has been reported in several scientific publications, and the compound has been synthesized using different methods with varying yields.
Aplicaciones Científicas De Investigación
CBE-235 has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. CBE-235 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. Moreover, CBE-235 has been investigated for its potential use in the treatment of other diseases, such as inflammation, neurodegenerative diseases, and viral infections.
Propiedades
Nombre del producto |
N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine |
---|---|
Fórmula molecular |
C17H20ClNO2 |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
1-[2-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-methylmethanamine |
InChI |
InChI=1S/C17H20ClNO2/c1-3-20-16-6-4-5-14(11-19-2)17(16)21-12-13-7-9-15(18)10-8-13/h4-10,19H,3,11-12H2,1-2H3 |
Clave InChI |
BYEFUGJJMBHWHW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNC |
SMILES canónico |
CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.